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Compound of Interest

Compound Name: 2-Chloropyridine-d4

CAS No.: 1001003-94-6

Cat. No.: B015918 Get Quote

Technical Monograph: 2-Chloropyridine-d4
High-Purity Deuterated Heterocycle for Metabolic Profiling and NMR Standardization

Executive Summary
2-Chloropyridine-d4 (CAS: 1001003-94-6) is the fully deuterated isotopologue of 2-

chloropyridine, a critical building block in medicinal chemistry.[1][2] It serves two primary

functions in modern drug development: as a metabolic probe to investigate the Kinetic Isotope

Effect (KIE) in cytochrome P450-mediated oxidation, and as a spectroscopically silent internal

standard for quantitative NMR (qNMR). By substituting all four aromatic protons with deuterium,

this compound exhibits altered vibrational frequency and bond strength, providing a

mechanism to retard metabolic clearance without affecting the steric or electronic binding

properties of the pharmacophore.

Part 1: Chemical Identity & Structural Analysis
The complete deuteration of the pyridine ring results in a mass shift of +4.03 Da relative to the

proteo-form. This mass difference is distinct enough for mass spectrometric resolution but

subtle enough to maintain the parent compound's lipophilicity profile.

Table 1: Chemical Identification Data
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Parameter Specification

Systematic Name 2-Chloro-3,4,5,6-tetradeuteriopyridine

CAS Number 1001003-94-6

Parent CAS 109-09-1 (Non-deuterated)

Chemical Formula C₅D₄ClN

Molecular Weight 117.57 g/mol

Isotopic Enrichment Typically ≥ 99 atom % D

Appearance Colorless to pale yellow liquid

SMILES [2H]c1nc(Cl)c([2H])c([2H])c1[2H]

Structural Visualization
The following diagram illustrates the specific substitution pattern. Note the deuterium atoms at

positions 3, 4, 5, and 6, rendering the aromatic ring "silent" in proton NMR.

Figure 1: 2-Chloropyridine-d4 Structure showing full ring deuteration.
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Part 2: Physicochemical Specifications[5][7]
While the electronic properties (dipole moment, dielectric constant) remain largely unchanged

from the non-deuterated parent, the physical properties related to mass and vibrational energy

(density, boiling point) show slight isotopic shifts.
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Table 2: Physical Properties Comparison
Property

2-Chloropyridine
(Proteo)

2-Chloropyridine-
d4 (Deutero)

Note on Causality

Molecular Weight 113.54 g/mol 117.57 g/mol Addition of 4 neutrons.

Boiling Point 166-170 °C ~166-170 °C

Minimal shift; D-

bonding slightly

reduces volatility.

Melting Point -46 °C ~ -45 °C
Heavier isotopes often

slightly elevate MP.

Density (25°C) 1.205 g/mL ~1.24 g/mL

Mass increase over

constant molar

volume.

Refractive Index 1.532 1.530
Slight reduction due to

polarizability changes.

Solubility
Sparingly soluble

(H₂O)

Sparingly soluble

(H₂O)

Lipophilicity (LogP) is

conserved.

Note: Where specific experimental data for the d4 isotopologue is unavailable, values are

extrapolated based on standard isotope effects observed in pyridine derivatives [1].

Part 3: Spectroscopic Characterization
The utility of 2-chloropyridine-d4 relies on its distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR)[6]
¹H NMR (Proton): The compound is silent. In a standard proton spectrum, no signals will

appear between 7.0–8.5 ppm, where the proteo-form typically shows an ABCD aromatic

pattern.

Quality Control: The presence of small multiplets in this region indicates incomplete

deuteration (residual protio-species).
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¹³C NMR (Carbon): Due to spin-spin coupling between ¹³C and ²H (Deuterium, spin=1), the

carbon signals appear as triplets (or multiplets) rather than sharp singlets.

Coupling Constant: The ¹J_CD coupling is typically 20–30 Hz.

Intensity: Signals are less intense due to the lack of Nuclear Overhauser Effect (NOE)

enhancement and splitting of the signal energy.

Mass Spectrometry (MS)[4]
Parent Ion: The molecular ion cluster will shift from m/z 113 (M) to m/z 117 (M+4).

Isotope Pattern: The Chlorine-37 isotope signature (approx 3:1 ratio) will be preserved,

appearing at m/z 119.

Part 4: Applications in Drug Development
The primary application of 2-chloropyridine-d4 is in the synthesis of deuterated active

pharmaceutical ingredients (APIs) to improve metabolic stability. This exploits the Kinetic

Isotope Effect (KIE).

The Mechanism: Deuterium Switch
Carbon-Deuterium (C-D) bonds have a lower zero-point energy than Carbon-Hydrogen (C-H)

bonds, making them stronger and harder to break. If the rate-limiting step in a drug's

metabolism involves breaking a C-H bond (e.g., by CYP450 enzymes), substituting D for H can

significantly reduce the rate of metabolism.

Experimental Workflow: Metabolic Stability Assay
The following diagram details how 2-chloropyridine-d4 is utilized to validate metabolic

resistance.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b015918?utm_src=pdf-body
https://www.benchchem.com/product/b015918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Workflow for assessing metabolic stability using deuterated precursors.
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Part 5: Handling, Safety, & Storage
Safety Protocols
2-Chloropyridine-d4 retains the toxicological profile of its parent compound. It is a potent

alkylating agent and irritant.

Hazards: Toxic by inhalation and skin contact (H310+H330).[3] Causes serious eye damage

(H318) [2].[3]

PPE: Nitrile gloves (double gloving recommended), safety goggles, and use only within a

certified fume hood.

Storage & Stability[1][2][4][6]
Hygroscopicity: Deuterated compounds can undergo H/D exchange if exposed to

atmospheric moisture over long periods.

Condition: Store under inert gas (Argon or Nitrogen) at room temperature.

Shelf Life: Stable for >3 years if seal is unbroken. Re-test isotopic enrichment via ¹H NMR

annually.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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